molecular formula C11H10N2O B6168944 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one CAS No. 66869-82-7

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B6168944
CAS No.: 66869-82-7
M. Wt: 186.2
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Description

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a phenyl group attached to the imidazole ring and an ethanone group at the second position of the imidazole ring. It is known for its diverse chemical and biological properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 1H-imidazole-2-carbaldehyde with phenylmagnesium bromide, followed by oxidation to yield the desired product. Another method includes the condensation of benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization and oxidation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: 1-(1-Phenyl-1H-imidazol-2-yl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one
  • 1-(1-Phenyl-1H-imidazol-4-yl)ethan-1-one
  • 1-(1-Phenyl-1H-imidazol-5-yl)ethan-1-one

Uniqueness: 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the phenyl group and the ethanone moiety influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

66869-82-7

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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